Wee1 Kinase Inhibition: Sub-Micromolar Potency with >500-Fold Kinase Selectivity
A derivative of the pyrido[4,3-d]pyrimidin-4(3H)-one scaffold (compound 34) exhibited potent Wee1 kinase inhibition with an IC₅₀ of 19 nM [1]. More importantly, this compound demonstrated remarkable selectivity, displaying >500-fold selectivity over a panel of nine other kinases [1]. In cellular assays, the compound showed robust cytotoxicity in MV-4-11 cells (IC₅₀ = 660 nM) and T47D cells (IC₅₀ = 2670 nM) [1].
| Evidence Dimension | Wee1 Kinase IC₅₀ |
|---|---|
| Target Compound Data | 19 nM (Compound 34) |
| Comparator Or Baseline | AZD1775 (Clinical Wee1 inhibitor) IC₅₀ = 5 nM |
| Quantified Difference | 4.2-fold lower potency |
| Conditions | Biochemical kinase assay; recombinant Wee1 enzyme |
Why This Matters
This scaffold delivers nanomolar Wee1 potency combined with exceptional kinase selectivity, a critical parameter for minimizing off-target toxicity in oncology programs.
- [1] Ye Q, Ma J, Wang P, Wang C, Sun M, Zhou Y, Li J, Liu T. Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors. Bioorg Med Chem Lett. 2023. View Source
